molecular formula C14H19ClN2O3 B6957105 N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide

Cat. No.: B6957105
M. Wt: 298.76 g/mol
InChI Key: ZOPXESSXPZIVMM-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a carboxamide group, and a substituted phenyl ring

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-2-20-13-4-3-11(9-12(13)15)10-16-14(18)17-5-7-19-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXESSXPZIVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)N2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzaldehyde and morpholine.

    Formation of Intermediate: The aldehyde group of 3-chloro-4-ethoxybenzaldehyde reacts with morpholine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine is subsequently reacted with a carboxylating agent, such as phosgene or carbon dioxide, to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloro-4-methoxyphenyl)methyl]morpholine-4-carboxamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]piperidine-4-carboxamide
  • N-[(3-chloro-4-ethoxyphenyl)methyl]pyrrolidine-4-carboxamide

Uniqueness

N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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